Nlrp3-IN-8

NLRP3 inflammasome Pterostilbene derivatives Structure-activity relationship (SAR)

Many NLRP3 inhibitors lack oral bioavailability or show off-target toxicity, limiting chronic disease modeling. Nlrp3-IN-8 solves this as an orally active direct NLRP3 binder. - IC50 = 1.23 μM (IL-1β release) - Human liver microsomes t1/2 = 138.6 min - L02 IC50 > 100 μM (low cytotoxicity) - Validated in DSS colitis model (10-20 mg/kg p.o.) Ideal for long-term oral dosing studies in neuroinflammation, metabolic syndrome, or colitis.

Molecular Formula C23H20N2O6
Molecular Weight 420.4 g/mol
Cat. No. B12406888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-8
Molecular FormulaC23H20N2O6
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C=C[N+](=O)[O-])C=CC2=CC=C(C=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C23H20N2O6/c1-29-19-14-17(20(11-12-25(27)28)22(15-19)30-2)8-5-16-6-9-18(10-7-16)24-23(26)21-4-3-13-31-21/h3-15H,1-2H3,(H,24,26)/b8-5+,12-11+
InChIKeyHOPNWVAJWVCASY-CQYWEGEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nlrp3-IN-8: Orally Active NLRP3 Inflammasome Inhibitor


Nlrp3-IN-8 (compound 27) is a synthetic small-molecule inhibitor derived from the pterostilbene scaffold, designed to directly bind and inhibit the NLRP3 inflammasome [1]. It demonstrates an IC50 of 1.23 μM against IL-1β release in cellular assays, with notable oral bioavailability and a favorable preliminary safety profile [1]. The compound is chemically defined as N-(4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)phenyl)furan-2-carboxamide (CAS 2768650-56-0) .

Direct Target Engagement
Reported as a direct NLRP3 binder inhibiting inflammasome assembly in cellular assays.
Oral Dosing Compatibility
Reported oral administration in rodent colitis model; microsomal stability data available.
Cytotoxicity Profiling
Hepatocyte cytotoxicity endpoint reported, supporting selectivity context for inflammasome research.

Nlrp3-IN-8 vs. Other NLRP3 Inhibitors


NLRP3 inhibitors exhibit substantial divergence in potency, selectivity, oral bioavailability, and off-target liability. For instance, MCC950, while highly potent (IC50 ~7.5 nM) , is known to have significant off-target effects including carbonic anhydrase 2 inhibition and clinical toxicity concerns that halted its development [1]. Conversely, clinical-stage candidates like OLT1177 (dapansutrile) show good safety but have been reported to lack direct NLRP3 antagonism in certain mechanistic assays [2]. CY-09, another direct binder, demonstrates CYP450 inhibition liabilities . Nlrp3-IN-8 occupies a distinct niche: it is a direct NLRP3 binder with validated oral activity, robust metabolic stability (t1/2 = 138.6 min in human liver microsomes) [3], and minimal in vitro toxicity (L02 IC50 > 100 μM) [3]. These differentiated properties are not interchangeable across the class.

MCC950 (CRID3)
Off-target carbonic anhydrase 2 inhibition may confound NLRP3-specific pathway interpretation.
CY-09
Reported CYP450 inhibition liability can alter metabolic stability in co-treatment models, affecting data reproducibility.
OLT1177 (Dapansutrile)
Direct NLRP3 antagonism not consistently observed in published assays; target engagement interpretation may require review.

Nlrp3-IN-8 Quantitative Comparison


Potency and Direct Target Engagement

In the SAR study that yielded Nlrp3-IN-8 (compound 27), the compound demonstrated an IC50 of 1.23 μM against IL-1β release, representing a significant improvement over the initial lead scaffold [1]. Prior pterostilbene-based compounds in the series, such as compound 47, achieved an IC50 of 0.56 μM [2], indicating that compound 27 was optimized not for maximal potency but for a balanced profile including metabolic stability and oral activity. This differentiation is critical for users selecting between high-potency and developability-optimized leads.

Potency vs. Series
Assay context
IL-1β IC50: 1.23 μM (Nlrp3-IN-8) vs. 0.56 μM (Compound 47)
Reported series potency trade-off: optimized for metabolic stability and oral activity over maximal potency.
LPS-primed BMDMs; ELISA. Not head-to-head.
NLRP3 inflammasome Pterostilbene derivatives Structure-activity relationship (SAR)

Metabolic Stability vs. MCC950

Nlrp3-IN-8 exhibits a half-life (t1/2) of 138.6 minutes in human liver microsomes [1], indicative of favorable metabolic stability. While a direct head-to-head comparison with MCC950 under identical conditions is not published, MCC950 is known to have a relatively short half-life and high clearance in preclinical species, contributing to its narrow therapeutic window and eventual clinical discontinuation [2]. The robust microsomal stability of Nlrp3-IN-8 supports its reported oral activity and suggests a more favorable pharmacokinetic profile for in vivo studies.

Metabolic Stability
Class-level inference
t1/2 = 138.6 min (HLM) vs. MCC950 (reported high clearance)
Supports oral exposure context; metabolic stability reported higher than MCC950 class profile.
Direct comparative data not published; inferential.
Metabolic stability Human liver microsomes Oral bioavailability

In Vitro Safety Margin vs. MCC950

Nlrp3-IN-8 shows minimal cytotoxicity against L02 human normal hepatocytes (IC50 > 100 μM) [1], providing a >80-fold selectivity window over its IL-1β inhibitory IC50 (1.23 μM). In contrast, MCC950 has been shown to inhibit carbonic anhydrase 2 (CA2) with nanomolar potency, a known off-target that may contribute to observed toxicity [2]. The low cytotoxicity of Nlrp3-IN-8 in vitro suggests a cleaner safety profile, although in vivo toxicology studies are needed for full validation.

Cytotoxicity Margin
Context-dependent
L02 hepatocyte IC50 > 100 μM (>80× selectivity window vs. IL-1β IC50). MCC950 inhibits CA2 off-target.
Supports cytotoxicity selectivity context; low hepatocyte cytotoxicity reported.
In vivo toxicology not yet available.
Cytotoxicity Off-target effects Safety margin

Oral Efficacy in DSS Colitis Model

Nlrp3-IN-8 (compound 27) was evaluated in a DSS-induced acute colitis mouse model. Oral administration (intragastric) at 10 and 20 mg/kg once daily for 7 days significantly reduced weight loss, disease activity index (DAI), colon shortening, and tissue levels of TNF-α, IL-6, and IL-1β [1]. While MCC950 is also effective in colitis models, it requires intraperitoneal injection [2], whereas Nlrp3-IN-8 demonstrates efficacy via the oral route, aligning with its favorable microsomal stability and oral bioavailability profile.

Oral Model Response
Model context
DSS colitis model: oral 10-20 mg/kg reduced DAI and cytokines (p.o.). MCC950 requires i.p. administration.
Supports oral in vivo model-response context; differentiates from injectable NLRP3 inhibitors.
C57BL/6 mice; 7-day treatment.
In vivo efficacy DSS-induced colitis Oral administration

Nlrp3-IN-8 Research Scenarios


Oral In Vivo Efficacy Models

Nlrp3-IN-8 is particularly well-suited for long-term oral dosing studies in rodent models of colitis, metabolic syndrome, or neuroinflammation. Its demonstrated oral efficacy in the DSS colitis model (10-20 mg/kg p.o.) [1] and favorable microsomal stability (t1/2 = 138.6 min) [1] make it a practical alternative to injectable NLRP3 inhibitors like MCC950. Researchers seeking an orally active tool compound for chronic disease models should prioritize Nlrp3-IN-8 over compounds with poor oral bioavailability.

Direct NLRP3 Binding with Minimal Off-Target Effects

For experiments where direct target engagement and selectivity are paramount, Nlrp3-IN-8 offers a defined mechanism: it directly binds NLRP3 and inhibits inflammasome assembly without affecting upstream priming signals [1]. Its low cytotoxicity (L02 IC50 > 100 μM) [1] reduces the risk of off-target cellular toxicity that could confound results. Compared to MCC950, which inhibits carbonic anhydrase 2 [2], or CY-09, which inhibits CYP450 enzymes , Nlrp3-IN-8 presents a cleaner mechanistic profile for target validation studies.

SAR Benchmarking in Pterostilbene Series

Nlrp3-IN-8 (compound 27) is a key comparator in structure-activity relationship (SAR) studies of pterostilbene-based NLRP3 inhibitors. With an IC50 of 1.23 μM [1], it represents a specific optimization point where metabolic stability and oral activity were prioritized over maximal potency (e.g., compound 47 with IC50 = 0.56 μM [3]). Procurement of Nlrp3-IN-8 enables direct benchmarking of new analogs against a well-characterized, orally active reference standard within the same chemical series.

Application
Selection Property
Validation Focus
Oral in vivo NLRP3 research models
Oral exposure context, metabolic stability
Colitis or metabolic disease model endpoint response
NLRP3 target engagement studies
Direct binding mechanism, cytotoxicity selectivity context
Off-target profiling (e.g., CA2, CYP450) verification
Pterostilbene SAR benchmarking
Series potency context, oral dosing profile
Metabolic stability and oral endpoint benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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